molecular formula C18H18N2O3 B11434114 6-Methoxy-2-(piperidin-1-ylcarbonyl)furo[2,3-b]quinoline

6-Methoxy-2-(piperidin-1-ylcarbonyl)furo[2,3-b]quinoline

Cat. No.: B11434114
M. Wt: 310.3 g/mol
InChI Key: NBVIJZCSUHGJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{6-METHOXYFURO[2,3-B]QUINOLINE-2-CARBONYL}PIPERIDINE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a methoxy group attached to a furoquinoline core, which is further linked to a piperidine ring through a carbonyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{6-METHOXYFURO[2,3-B]QUINOLINE-2-CARBONYL}PIPERIDINE typically involves multi-step organic reactions. One common method includes the formation of the quinoline core through cyclization reactions, followed by the introduction of the methoxy group via methylation. The final step involves the coupling of the quinoline derivative with piperidine through a carbonyl linkage. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-{6-METHOXYFURO[2,3-B]QUINOLINE-2-CARBONYL}PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines .

Scientific Research Applications

1-{6-METHOXYFURO[2,3-B]QUINOLINE-2-CARBONYL}PIPERIDINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{6-METHOXYFURO[2,3-B]QUINOLINE-2-CARBONYL}PIPERIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-{6-METHOXYFURO[2,3-B]QUINOLINE-2-CARBONYL}-4-(3-METHOXYPHENYL)PIPERAZINE
  • 1-{6-METHOXYFURO[2,3-B]QUINOLINE-2-CARBONYL}-4-(4-NITROPHENYL)PIPERAZINE

Uniqueness

1-{6-METHOXYFURO[2,3-B]QUINOLINE-2-CARBONYL}PIPERIDINE stands out due to its specific structural features, such as the methoxy group and the furoquinoline core. These features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

(6-methoxyfuro[2,3-b]quinolin-2-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C18H18N2O3/c1-22-14-5-6-15-12(10-14)9-13-11-16(23-17(13)19-15)18(21)20-7-3-2-4-8-20/h5-6,9-11H,2-4,7-8H2,1H3

InChI Key

NBVIJZCSUHGJCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC3=C(N=C2C=C1)OC(=C3)C(=O)N4CCCCC4

Origin of Product

United States

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